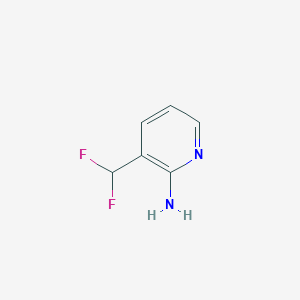

3-(Difluoromethyl)pyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2/c7-5(8)4-2-1-3-10-6(4)9/h1-3,5H,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDIJFDISUBYSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Synthetic Routes to the 3-(Difluoromethyl)pyridin-2-amine Scaffold

The construction of the core 3-(difluoromethyl)pyridine structure is a key challenge, addressed by various innovative synthetic strategies.

De novo synthesis, or the construction of the pyridine (B92270) ring from non-cyclic precursors, offers a direct route to specifically substituted pyridines. While classical methods like the Hantzsch synthesis are foundational, contemporary approaches focus on incorporating fluorinated groups during the ring-forming process. illinois.edu One modern strategy involves a one-pot C-H alkenylation, electrocyclization, and aromatization sequence using α,β-unsaturated imines and alkynes to create highly substituted pyridines. nih.gov

A more recent and highly relevant strategy for the regioselective introduction of a difluoromethyl group at the meta-position (C-3) of a pyridine ring has been developed. uni-muenster.de This method circumvents the challenges of direct difluoromethylation on an inert pyridine ring by employing a temporary dearomatization strategy. uni-muenster.dethieme-connect.com The pyridine is first activated by reacting with reagents like dimethylacetylenedicarboxylate (DMAD) and methyl pyruvate to form a bench-stable oxazino-pyridine intermediate. thieme-connect.com This dearomatized intermediate then readily reacts with a suitable difluoromethyl radical source, such as 2,2-difluoro-2-iodo-1-phenylethan-1-one, to install the CF2H group. A final rearomatization step yields the meta-difluoromethylated pyridine. uni-muenster.dethieme-connect.com This technique is notable for its precision and its applicability to the late-stage functionalization of complex molecules. uni-muenster.de

| Strategy | Description | Key Intermediates | Position Selectivity |

| C-H Alkenylation/Electrocyclization | One-pot sequence involving α,β-unsaturated imines and alkynes. | Azatriene, Dihydropyridine | Dependent on precursors |

| Temporary Dearomatization | Activation of the pyridine ring followed by radical difluoromethylation and rearomatization. | Oxazino-pyridine | Controllable meta- or para- |

Ring closure reactions build the heterocyclic core from one or more acyclic components, often designed to carry the required substituents.

A scalable and efficient five-step, two-pot synthesis has been demonstrated for the isomeric compound, 4-(difluoromethyl)pyridin-2-amine (B599231), starting from the readily available precursor 2,2-difluoroacetic anhydride. acs.org This methodology provides a strong precedent for the synthesis of the 3-substituted isomer. The process begins with the reaction of 2,2-difluoroacetic anhydride with a vinyl ether to form an enone, which is not isolated. This intermediate is then reacted with cyanide to produce a key nitrile intermediate, (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile. acs.org

This nitrile undergoes a series of transformations in a one-pot procedure. First, it is treated with O-methylhydroxylamine hydrochloride, followed by the addition of hydrobromic acid in acetic acid, which facilitates the crucial ring closure to form the pyridine scaffold. The final step involves reduction with zinc to yield the target aminopyridine. acs.org This chromatography-free process highlights a practical and economical route for producing difluoromethylated aminopyridines on a large scale. acs.org

Table 1: Key Steps in Ring Closure from 2,2-Difluoroacetic Anhydride (for 4-CF2H isomer)

| Step | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|

| 1 | 2,2-Difluoroacetic anhydride, Vinyl ether | Enone | Initial C-C bond formation |

| 2 | Cyanide source | (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile | Formation of key nitrile precursor |

| 3 | O-methylhydroxylamine HCl | Methoxyimino-pentanenitrile | Preparation for cyclization |

| 4 | HBr in Acetic Acid | 4-(Difluoromethyl)-N-methoxy-pyridin-2-amine | Pyridine ring closure |

The condensation of β-enamino derivatives with α,β-unsaturated carbonyl compounds represents a powerful and versatile method for constructing substituted pyridine rings, often referred to as a [3+3] condensation. illinois.edu In this approach, the enamine provides a three-atom fragment (N-C-C), which reacts with a three-carbon fragment from an enone or a related species.

For the synthesis of a 3-difluoromethyl pyridine, this strategy would hypothetically involve the reaction of a β-enamino ketone or ester with a difluoromethyl-containing three-carbon component, such as a difluoromethyl-α,β-ynone or a related β-heteroatomic enone. These reactions are workhorses in pyridine synthesis due to their reliability and ability to create tetrasubstituted pyridines. illinois.edu While specific examples employing difluoromethyl-α,β-ynones for this purpose are not prominently documented, the general applicability of this synthetic disconnection makes it a plausible and direct route to the target scaffold.

This synthetic approach involves the initial synthesis of a 3-(difluoromethyl)pyridine ring, which is subsequently functionalized with an amino group at the C-2 position. The key precursor for this strategy is a 2-halo-3-(difluoromethyl)pyridine.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. wikipedia.org The reaction couples an aryl or heteroaryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. wikipedia.orgjk-sci.com This method is highly valued for its broad substrate scope and functional group tolerance, largely replacing harsher classical methods. wikipedia.org

The synthesis of this compound can be achieved from a precursor such as 2-chloro-3-(difluoromethyl)pyridine using this methodology. A formal synthesis for the related 4-(difluoromethyl)pyridin-2-amine has been reported via the Buchwald-Hartwig amination of 2-chloro-4-(difluoromethyl)pyridine with tert-butyl carbamate, followed by deprotection of the Boc group. acs.org

The catalytic cycle of the Buchwald-Hartwig amination involves several key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 2-chloro-3-(difluoromethyl)pyridine) to form a Pd(II) complex. jk-sci.com

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium amido complex. jk-sci.com

Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium amido complex, yielding the aminated pyridine product and regenerating the Pd(0) catalyst. wikipedia.orgjk-sci.com

The choice of ligand is critical for reaction efficiency, especially with challenging substrates like electron-rich or sterically hindered heteroaryl chlorides. jk-sci.com Bulky, electron-rich phosphine ligands such as Xantphos, BINAP, and DPPF are commonly employed to facilitate the reaction. jk-sci.comnih.gov

Table 2: Components of a Typical Buchwald-Hartwig Amination

| Component | Function | Examples |

|---|---|---|

| Palladium Source | Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes catalyst, facilitates key steps | Xantphos, BINAP, RuPhos, BrettPhos |

| Base | Deprotonates the amine | NaOt-Bu, Cs₂CO₃, K₂CO₃ |

| Amine Source | Provides the amino group | Ammonia equivalents (e.g., LiN(TMS)₂), protected amines (e.g., t-butyl carbamate), primary/secondary amines |

Amination Strategies for Pyridine Derivatives.

Phosphonium Salt-Mediated Amination

A significant strategy for the amination of pyridines involves the use of phosphonium salt intermediates. nih.govdigitellinc.com This method provides a pathway for the direct conversion of pyridine C-H bonds into C-N bonds, offering a distinct regioselectivity compared to other amination techniques. nih.gov The process is initiated by the conversion of the pyridine heterocycle into a phosphonium salt. This activation step is followed by a reaction with an amine source, such as sodium azide, to yield versatile iminophosphorane derivatives. nih.gov These intermediates can then be transformed into various nitrogen-containing functional groups, making this a valuable tool for medicinal chemists. nih.gov

The reaction demonstrates broad applicability, proving effective for a range of substituted pyridines, diazines, and even complex pharmaceutical molecules in late-stage functionalization. nih.gov A key advantage of this phosphorus-mediated strategy is its precise regioselectivity, which often differs from methods that rely on halogenated azaarenes. nih.gov For instance, while some methods might favor amination at the 2-position, the phosphonium salt approach can selectively functionalize the 4-position. nih.gov

The general scheme for this transformation can be summarized as follows:

| Step | Description | Reagents | Product |

| 1 | Formation of Phosphonium Salt | Pyridine, Phosphine | Pyridylphosphonium Salt |

| 2 | Amination | Sodium Azide | Iminophosphorane |

| 3 | Hydrolysis/Further Reaction | Water or other reagents | Aminopyridine |

This methodology underscores the utility of activating otherwise inert C-H bonds to forge new carbon-nitrogen bonds, a crucial transformation in the synthesis of many biologically active compounds.

Regioselective Introduction of the Difluoromethyl Group

The introduction of a difluoromethyl (CF2H) group into a pyridine ring is of high interest in medicinal and agricultural chemistry, as this moiety can serve as a bioisostere for alcohol, thiol, and amine groups. thieme-connect.com Direct C-H difluoromethylation is an economically efficient approach, but achieving regioselectivity, particularly at the meta-position, has been a significant challenge. researchgate.netresearchgate.netnih.gov Recent advancements have provided novel strategies to control the position of difluoromethylation on the pyridine ring. researchgate.netresearchgate.netnih.gov

Site-Selective Meta- and Para-Difluoromethylation of Pyridines

A recently developed strategy enables the switchable, site-selective C-H difluoromethylation of pyridines at either the meta- or para-positions. researchgate.netuni-muenster.de This method relies on the use of oxazino-pyridine intermediates, which are readily accessible from pyridines. researchgate.netnih.gov Under basic conditions, these intermediates exhibit nucleophilic character at the β- and δ-positions, allowing for a radical-based meta-C-H difluoromethylation. researchgate.net

Conversely, by treating the oxazino-pyridines with acid, they can be transformed in situ into pyridinium salts. researchgate.netnih.gov This change in the electronic nature of the substrate directs the difluoromethylation to the para-position. researchgate.netnih.gov This switchable reactivity provides a powerful tool for accessing different regioisomers from a common intermediate. researchgate.net The mild reaction conditions are also suitable for the late-stage functionalization of complex, pyridine-containing drugs. nih.gov

| Position | Intermediate | Conditions |

| meta | Oxazino-pyridine | Radical Process |

| para | Pyridinium Salt | Acid Treatment |

Dearomatisation Strategies for Regioselective Difluoromethylation

The challenge of functionalizing the inherently electron-deficient pyridine ring can be overcome through temporary dearomatisation. uni-muenster.denih.gov This strategy involves converting the pyridine into a more reactive, electron-rich intermediate, which can then undergo electrophilic substitution before rearomatization restores the pyridine ring. researchgate.net The formation of bench-stable oxazino-pyridine intermediates is a prime example of this approach. thieme-connect.comresearchgate.net These dearomatized intermediates are generated from the reaction of pyridines with reagents like dimethylacetylenedicarboxylate (DMAD) and methyl pyruvate (MP). thieme-connect.comresearchgate.net The resulting dienamine-type structure is susceptible to reaction with electrophilic or radical difluoromethylating agents at the C3 position, leading to meta-functionalized pyridines after rearomatization. researchgate.netresearchgate.net This dearomatization-rearomatization sequence provides a redox-neutral pathway for the versatile functionalization of pyridines. thieme-connect.comresearchgate.net

Transition Metal-Catalyzed Difluoromethylation

Transition metal catalysis offers a powerful and versatile platform for the formation of C-CF2H bonds. researchgate.net Various metals have been employed to catalyze the difluoromethylation of (hetero)arenes, providing alternative pathways to direct C-H functionalization or cross-coupling reactions. researchgate.netrsc.org

Copper-mediated cross-coupling reactions are a viable method for forming C(sp2)–CF2H bonds. researchgate.net While the generation and stabilization of CuCF2H species have been challenging, recent advances have enabled the development of effective copper-catalyzed difluoromethylation protocols. researchgate.netacs.org These methods often involve the use of a nucleophilic CF2H source that can engage with a copper catalyst and an aryl electrophile. researchgate.net Pyridine-containing substrates can participate in these reactions, allowing for the introduction of a difluoromethyl group at a pre-functionalized position on the ring. nih.govamanote.com The efficiency and selectivity of these reactions can be influenced by the choice of ligands on the copper center. acs.org

Nickel catalysis has emerged as a robust tool for cross-electrophile coupling reactions, which are particularly useful for forming C-C bonds under reductive conditions. researchgate.netthieme-connect.comresearchgate.net In the context of difluoromethylation, this approach involves the coupling of a (hetero)aryl electrophile with a difluoromethyl electrophile. nih.gov A notable example is the nickel-catalyzed reductive cross-coupling between aryl iodides and difluoromethyl 2-pyridyl sulfone (2-PySO2CF2H). researchgate.netacs.org This reaction proceeds through the selective cleavage of the C(sp2)-S bond and enables the formation of a C(sp2)-C(sp2) bond, demonstrating novel reactivity for the 2-PySO2CF2H reagent. researchgate.netacs.org This method provides facile access to difluoromethylated biaryls under mild conditions without the need for pre-generation of organometallic reagents. researchgate.netacs.org More recently, this strategy has been extended to the coupling of (hetero)aryl bromides with difluoromethyl 2-pyridyl sulfone, further expanding the scope of this transformation. nih.gov Mechanistic studies suggest the involvement of a •CF2H radical. nih.gov

Iron-Catalyzed Cross-Coupling Protocols

Iron, being an inexpensive and abundant metal, has emerged as a sustainable catalyst for cross-coupling reactions. Iron-catalyzed protocols provide a facile pathway to difluoromethylated arenes. One prominent method involves the cross-coupling of arylzinc reagents with difluoromethyl 2-pyridyl sulfone, which proceeds via selective C–S bond cleavage. nih.govcas.cnacs.org This reaction utilizes a bench-stable sulfone reagent and is effective at low temperatures, accommodating a variety of functional groups. nih.govcas.cn

Another effective ligand-less approach uses iron salts like FeCl₃ or Fe(acac)₃ to catalyze the cross-coupling of Grignard reagents with difluoroiodomethane. nih.gov This protocol is rapid, typically completing within 30 minutes at -20 °C, and provides aromatic difluoromethyl products in good yields without the need for complex or sterically demanding ligands. nih.gov

Table 1: Iron-Catalyzed Difluoromethylation Reactions

| Catalyst | Aryl Source | Difluoromethyl Source | Key Features |

|---|---|---|---|

| Fe(acac)₃ | Arylzincs | Difluoromethyl 2-pyridyl sulfone | Low temperature, selective C-S cleavage. nih.govcas.cn |

| FeCl₃ or Fe(acac)₃ | Grignard reagents | Difluoroiodomethane | Ligand-less, rapid reaction time. nih.gov |

Visible-Light-Driven Difluoromethylation

Visible-light photoredox catalysis offers a mild and efficient alternative for C-H difluoromethylation. acs.org These methods often proceed under catalyst-free conditions, using light to initiate the formation of difluoromethyl radicals from a suitable precursor. researchgate.net For instance, [bis(difluoroacetoxy)iodo]benzene has been employed as a difluoromethylation reagent for the direct C-H functionalization of quinoxalin-2(1H)-ones under visible light. researchgate.net

This strategy has been successfully applied to a range of electron-rich N-, O-, and S-containing heteroarenes. acs.org Another approach involves the use of S-(difluoromethyl)diarylsulfonium salt as a difluoromethyl radical precursor under photoredox catalysis to functionalize isocyanides, leading to a variety of difluoromethylated phenanthridines and isoquinolines. nih.gov These light-driven methods are advantageous for their operational simplicity and compatibility with a broad range of functional groups. acs.org

Table 2: Examples of Visible-Light-Driven Difluoromethylation

| Substrate Type | Difluoromethyl Source | Catalyst/Conditions | Outcome |

|---|---|---|---|

| Quinoxalin-2(1H)-ones | [bis(difluoroacetoxy)iodo]benzene | Visible light, catalyst-free. researchgate.net | C3-difluoromethylated products. researchgate.net |

| Electron-rich heteroarenes | Various | Visible light, photoredox catalyst. acs.org | Direct C-H difluoromethylation. acs.org |

| Isocyanides | S-(Difluoromethyl)diarylsulfonium salt | Visible light, photoredox catalyst. nih.gov | Difluoromethylated phenanthridines. nih.gov |

N-Difluoromethylation Strategies

Directly attaching a difluoromethyl group to a nitrogen atom (N-difluoromethylation) is a key strategy for modifying amines, amides, and heterocyclic compounds.

Using Difluorocarbene Sources

Difluorocarbene (:CF₂) is a versatile and highly reactive intermediate for introducing the CF₂H group. cas.cn It can be generated from various precursors, such as diethyl bromodifluoromethylphosphonate, which liberates difluorocarbene upon reaction with a fluoride (B91410) ion. acs.orgresearchgate.net This method is effective for the chemoselective N-difluoromethylation of tertiary amines. acs.orgresearchgate.net Another precursor, difluoromethylene phosphobetaine (Ph₃P⁺CF₂CO₂⁻), generates difluorocarbene through decarboxylation under neutral conditions, enabling the N-difluoromethylation of heterocycles in high yields without requiring a base. rsc.orgrsc.org The reaction of difluorocarbene with an amine nucleophile, followed by protonation, yields the N-difluoromethylated product. cas.cnresearchgate.net

Atom Recombination of Difluorocarbene

A novel and unconventional reaction pathway for difluorocarbene involves its "atom recombination." chinesechemsoc.orgchinesechemsoc.org In this process, difluorocarbene acts simultaneously as both a C1 synthon and a fluorinating agent, which is a departure from its traditional role of simply transferring a CF₂ unit. chinesechemsoc.orgresearcher.life This unique reactivity has been demonstrated in the catalyst-free synthesis of 3-fluorinated oxindoles from 2-aminoarylketones. chinesechemsoc.orgchinesechemsoc.org The proposed mechanism involves the nucleophilic capture of :CF₂ by the amine, followed by an intramolecular reaction of the resulting difluorocarbanion with the ketone and a subsequent rearrangement of an epoxide intermediate. chinesechemsoc.orgchinesechemsoc.org

N-Difluoromethyl Amide and Carbamate Synthesis

The synthesis of N-difluoromethyl amides and carbamates has been a challenge, with early methods involving difluorocarbene showing low yields and lack of selectivity. nih.govd-nb.infoacs.org A significant advancement is a synthetic strategy that relies on N-CF₂H carbamoyl fluorides as versatile building blocks. nih.govd-nb.infochemistryviews.org These intermediates are prepared via a desulfurization-fluorination of thioformamides coupled with carbonylation. acs.orgchemistryviews.orgresearchgate.net The resulting N-CF₂H carbamoyl fluorides are robust and can be derivatized to access a wide array of N-difluoromethyl amides, carbamates, thiocarbamates, and ureas in high yields. nih.govchemistryviews.orgbohrium.com This method provides the first efficient and general access to this class of compounds. d-nb.infochemistryviews.org

Table 3: Synthesis of N-Difluoromethyl Carbonyl Compounds

| Starting Material | Key Intermediate | Final Products | Reference |

|---|---|---|---|

| Thioformamides | N-CF₂H carbamoyl fluorides | N-CF₂H amides, carbamates, ureas, formamides | nih.govd-nb.infochemistryviews.org |

| N-aromatic amides | Difluorocarbene | N-difluoromethyl amides (low yield) | d-nb.infoacs.org |

Reaction Mechanisms and Pathways

The mechanisms underpinning these synthetic strategies are diverse.

Iron-Catalyzed Cross-Coupling : These reactions are believed to proceed through radical pathways. nih.govnih.gov In the case of arylzincs, the cycle likely starts with the reduction of the iron precatalyst, followed by an electron transfer to the sulfone reagent to generate a difluoromethyl radical. cas.cn This radical then recombines with an iron complex, and subsequent reductive elimination yields the final product. cas.cn For Grignard reagents, a single-electron transfer from an Fe(0) ate complex to difluoroiodomethane generates the difluoromethyl radical. nih.gov

Visible-Light-Driven Difluoromethylation : These reactions operate via photoredox catalysis, where a photosensitizer absorbs visible light and initiates a single-electron transfer process. This generates a difluoromethyl radical from a precursor, which then adds to the substrate. The reaction cycle is completed by further electron transfer steps.

N-Difluoromethylation with Difluorocarbene : The mechanism involves the nucleophilic attack of the nitrogen atom of the amine or heterocycle on the electrophilic difluorocarbene intermediate. cas.cnresearchgate.net The resulting zwitterionic or anionic species is then protonated by a proton source in the reaction mixture to afford the N-CF₂H product. researchgate.net

Atom Recombination of Difluorocarbene : This unique pathway begins with the nucleophilic attack of the amine on :CF₂, forming a difluorocarbanion. This anion then acts as an intramolecular nucleophile, attacking an adjacent electrophilic site (like a ketone). The key step is a subsequent rearrangement, possibly of an epoxide intermediate, which results in the "recombination" of the carbon and one fluorine atom into the final product structure, distinct from a simple difluoromethyl group addition. chinesechemsoc.orgchinesechemsoc.org

Catalytic Cycles and Intermediate Formation

The synthesis of functionalized pyridines like this compound often relies on transition-metal-catalyzed reactions, which proceed through well-defined catalytic cycles. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly relevant for forming the C-N bond that defines the 2-amino pyridine structure.

A typical Buchwald-Hartwig amination cycle for the synthesis of a pyridin-2-amine from a 2-halopyridine begins with the oxidative addition of the halopyridine to a low-valent palladium(0) complex. This step forms a Pd(II) intermediate. Subsequently, coordination of the amine nucleophile and deprotonation by a base generates a palladium-amido complex. The cycle concludes with reductive elimination, which forges the new C-N bond to yield the desired 2-aminopyridine (B139424) product and regenerates the active Pd(0) catalyst. The efficiency of this cycle is highly dependent on the choice of ligands, which stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination. For instance, the synthesis of N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines has been successfully achieved using a Pd(dba)2/BINAP catalytic system.

In addition to cross-coupling, the construction of the pyridine ring itself can involve complex multi-step sequences with critical intermediates. A scalable synthesis of the related compound 4-(Difluoromethyl)pyridin-2-amine involves the formation of key intermediates such as (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile. This intermediate is treated with O-methoxylamine hydrochloride to form a methoxyimine, which then undergoes acid-catalyzed intramolecular cyclization to form the pyridine ring structure, specifically N-(4-(difluoromethyl)pyridin-2-yl)-O-methylhydroxylamine. The final amine is then generated through a reduction step. The structure of this crucial cyclized intermediate was confirmed by X-ray analysis.

| Reaction Type | Catalyst/Reagents | Key Intermediates | Purpose |

| Buchwald-Hartwig Amination | Pd(dba)2/BINAP, Base | Pd(II)-amido complex | C-N bond formation |

| Pyridine Ring Synthesis | O-methoxylamine HCl, HBr | Methoxyimine, N-methoxy-pyridin-2-amine | Ring construction |

Role of Dearomatisation in Regioselectivity

The direct functionalization of the pyridine ring is often challenging due to its electron-deficient nature, which deactivates it towards electrophilic substitution. Furthermore, achieving regioselectivity, particularly at the meta-position (C3 or C5), is a significant hurdle as electronic biases favor reactions at the ortho (C2, C6) and para (C4) positions. Dearomatisation has emerged as a powerful strategy to overcome these challenges.

This process involves the temporary disruption of the pyridine's aromaticity, typically through nucleophilic addition or reduction, to generate more reactive, non-aromatic intermediates like dihydropyridines (DHPs). These DHPs, being electron-rich enamines or enol ethers, exhibit altered reactivity and regioselectivity compared to the parent pyridine.

For example, a pyridine can be activated and then undergo a nucleophilic attack to form a 1,2-DHP or 1,4-DHP. This intermediate can then be functionalized at a specific position before rearomatization restores the pyridine ring, now bearing a new substituent at a previously inaccessible position. This strategy enables meta-selective C-H functionalization by transforming the pyridine into an electron-rich dihydropyridine intermediate that reacts with electrophiles, followed by a rearomatization step. Various catalytic methods, including the use of cobalt, ruthenium, and copper hydride complexes, have been developed to achieve regioselective dearomatization with nucleophiles like boranes and silanes. The choice of catalyst and reaction conditions can precisely control whether a 1,2- or 1,4-dihydropyridine is formed, thereby directing the regioselectivity of the subsequent functionalization.

C-H Activation and Functionalization

Direct C-H activation is an atom- and step-economical strategy for modifying complex molecules, avoiding the need for pre-functionalized starting materials. However, the C-H functionalization of pyridines is complicated by the ring's electronic deficiency and the coordinating ability of the nitrogen atom, which can interfere with metal catalysts.

Despite these challenges, significant progress has been made. Transition-metal catalysis is a primary tool for direct pyridine C-H functionalization. These reactions often rely on a directing group to position the catalyst near a specific C-H bond, typically leading to ortho-functionalization. The functionalization of pyridine N-oxides is another common approach, where the N-oxide group activates the ring for reactions at the C2 position.

While ortho- and para-C-H functionalization of pyridines are relatively well-studied, achieving meta-selectivity remains a formidable challenge. The introduction of a difluoromethyl group directly onto the pyridine ring via C-H activation is a highly desirable but difficult transformation. Recent advances have utilized dearomatization-rearomatization strategies to achieve site-switchable meta- and para-C-H difluoromethylation. This involves converting the pyridine into an oxazino pyridine intermediate, which then undergoes a radical meta-C-H difluoromethylation.

| Method | Selectivity | Challenge |

| Transition-Metal Catalysis (with directing group) | Ortho (C2) | Requires directing group |

| Pyridine N-Oxide Functionalization | Ortho (C2) | Requires N-oxide formation/removal |

| Dearomatisation-Rearomatisation | Meta (C3/C5) or Para (C4) | Multi-step, requires specific precursors |

Intramolecular Cyclization Processes

Intramolecular cyclization is a fundamental strategy for constructing heterocyclic rings from acyclic precursors. This approach is highly effective for synthesizing substituted pyridines, where the substituents can be installed on the linear precursor before the ring-forming step.

In a highly relevant example, the synthesis of 4-(Difluoromethyl)pyridin-2-amine utilizes an intramolecular cyclization as the key ring-forming step. The process starts with an acyclic precursor, (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile, which is first converted to an intermediate methoxyimine. The addition of hydrobromic acid then catalyzes the cyclization to form the N-methoxy protected pyridine ring. This transformation highlights the power of intramolecular reactions to build the core heterocyclic structure with the desired substitution pattern already in place.

A similar principle is seen in the synthesis of other fluorinated heterocycles. For example, 3-amino-5-fluoroalkylfurans can be synthesized in excellent yields through the rapid intramolecular cyclization of easily accessible fluorovinamides. This reaction proceeds via activation of a hydroxy group, followed by a nucleophilic attack to close the ring. Another strategy involves the Selectfluor-mediated intramolecular cyclization of N-(2-(cyclohex-1-en-1-yl)ethyl)benzamides to create fluorinated spiro-1,3-oxazines. These examples demonstrate the versatility of intramolecular cyclization for creating complex fluorinated heterocyclic systems.

Radical Substitution Reactions

Radical substitution reactions provide a complementary approach to ionic reactions for functionalizing pyridine rings. The electron-deficient nature of pyridine makes it an excellent substrate for radical reactions, particularly those involving nucleophilic radicals, such as the Minisci reaction.

An early synthetic route to 4-(Difluoromethyl)pyridin-2-amine involved a radical bromination step. The bis-Boc-protected 4-methylpyridin-2-amine was transformed into the corresponding gem-dibromomethyl-pyridine using a radical bromination reaction, albeit in a low yield of 10%. This dibrominated intermediate was then further converted to the final product.

The direct introduction of fluorinated groups can also be achieved via radical pathways. Trifluoromethyl radicals, for instance, are known to react with amines by abstracting hydrogen atoms. More synthetically useful methods involve the use of radical difluoromethylation reagents. These reagents can generate difluoromethyl radicals that add to the pyridine ring, often at the C2 or C4 positions in a Minisci-type fashion, to provide a direct route to difluoromethylated pyridines.

Nucleophilic Substitution and Addition Reactions

The electron-deficient pyridine ring is susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions, which are activated by the electron-withdrawing nitrogen atom. This reactivity is central to the synthesis of 2-aminopyridines.

Nucleophilic aromatic substitution (SNAr) is a common method where a leaving group, typically a halide, at an activated position is displaced by a nucleophile. A formal synthesis of 4-(Difluoromethyl)pyridin-2-amine was achieved via a Buchwald-Hartwig amination of 2-chloro-4-(difluoromethyl)pyridine. In this reaction, tert-butyl carbamate acts as the nucleophile in a palladium-catalyzed process, followed by deprotection to yield the final amine. The SNAr reactions of 2-fluoropyridines are often significantly faster than those of their chloro- or bromo-analogs due to the high electronegativity of fluorine.

Nucleophilic addition to the pyridine ring, often leading to dearomatization, is another powerful tool. Strong nucleophiles like Grignard reagents can add to activated pyridinium salts to form dihydropyridine intermediates. This strategy allows for the direct formation of C-C bonds and the introduction of various functional groups onto the pyridine scaffold.

| Reaction | Substrate | Nucleophile | Product |

| SNAr (Buchwald-Hartwig) | 2-chloro-4-(difluoromethyl)pyridine | tert-butyl carbamate | N-Boc-4-(difluoromethyl)pyridin-2-amine |

| SNAr | 2-fluoropyridine | NaOEt | 2-ethoxypyridine |

| Nucleophilic Addition | Pyridinium salt | Grignard Reagent | 1,4-Dihydropyridine |

Oxidative and Reductive Transformations

Oxidation and reduction reactions are essential for manipulating the pyridine core and its substituents.

Oxidative Transformations: The nitrogen atom in the pyridine ring can be readily oxidized to form a pyridine-N-oxide. This transformation activates the ring, making the C2 and C4 positions more susceptible to both nucleophilic and electrophilic attack. For example, a synthetic route to 4-(Difluoromethyl)pyridin-2-amine from 4-(difluoromethyl)pyridine involved an initial oxidation step using meta-chloroperbenzoic acid (m-CPBA) to form the corresponding pyridine-N-oxide in 99% yield. This N-oxide was then activated for a subsequent amination procedure. Oxidative dearomatization can also be used to introduce heteroatom functionalities, providing access to dihydropyridine cis-diols and epoxides.

Reductive Transformations: Reduction reactions are crucial for the final steps of many pyridine syntheses. In the scalable synthesis of 4-(Difluoromethyl)pyridin-2-amine, the intermediate N-(4-(difluoromethyl)pyridin-2-yl)-O-methylhydroxylamine is reduced to the target 2-amine product. This N-O bond cleavage was effectively carried out using zinc in acetic acid, with an 85% yield. Other common reducing agents like LiAlH4 and NaBH4 were found to be less effective for this specific transformation. Similarly, the reduction of nitro-substituted pyrazolotriazinones to the corresponding amines is efficiently achieved using tin(II) chloride. Furthermore, the reduction of dihydropyridine intermediates, formed during dearomatization reactions, can lead to the synthesis of valuable tetrahydropyridine and piperidine derivatives.

Process Optimization and Scale-Up

Large-Scale Production Methodologies

No specific methodologies detailing the large-scale (kilogram quantities) production of this compound were found in the reviewed literature.

Chromatography-Free Processes

There are no published procedures that describe a synthesis of this compound that avoids chromatographic purification. Such processes are crucial for industrial-scale production to reduce costs and improve efficiency, but have not been described for this specific isomer.

One-Pot Synthesis Procedures

The scientific literature does not appear to contain one-pot or "telescoped" synthetic procedures for this compound. These efficient methods, which combine multiple reaction steps into a single operation without isolating intermediates, have not been reported for this compound.

Derivatization and Functionalization Strategies

Modifications at the Pyridine (B92270) Ring

The pyridine ring of 3-(Difluoromethyl)pyridin-2-amine is susceptible to various modifications, including the introduction of additional functional groups. These modifications can significantly alter the electronic and steric properties of the molecule, thereby influencing its chemical reactivity and biological activity.

The introduction of halogen atoms, such as bromine and iodine, onto the pyridine ring is a common strategy to create reactive handles for further functionalization, particularly for cross-coupling reactions. The electron-donating nature of the amino group directs electrophilic halogenation to specific positions on the pyridine ring. For instance, the C-5 position is often susceptible to halogenation.

Table 1: Halogenation of this compound

| Reagent | Conditions | Product |

|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile, Room Temperature | 5-Bromo-3-(difluoromethyl)pyridin-2-amine |

The halogenated derivatives of this compound are valuable precursors for various palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, significantly expanding the molecular diversity accessible from this starting material.

Suzuki-Miyaura and Sonogashira couplings are powerful methods for forming C-C bonds. The Suzuki coupling involves the reaction of a halo-pyridine with a boronic acid or ester, while the Sonogashira coupling utilizes a terminal alkyne. These reactions are instrumental in synthesizing biaryl and alkynyl-substituted pyridines, respectively.

Table 2: C-C Cross-Coupling Reactions of Halogenated this compound Derivatives

| Starting Material | Coupling Partner | Catalyst/Ligand | Base | Product |

|---|---|---|---|---|

| 5-Bromo-3-(difluoromethyl)pyridin-2-amine | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | 3-(Difluoromethyl)-5-phenylpyridin-2-amine |

The Buchwald-Hartwig amination is a key reaction for the formation of C-N bonds. This palladium-catalyzed reaction couples a halo-pyridine with an amine, providing a direct route to N-aryl or N-alkyl substituted aminopyridines. This method is highly valued for its broad substrate scope and functional group tolerance.

Table 3: C-N Cross-Coupling Reaction of a Halogenated this compound Derivative

| Starting Material | Coupling Partner | Catalyst/Ligand | Base | Product |

|---|

The difluoromethyl (CHF2) group, while generally stable, can undergo deprotonation with a strong base, such as lithium diisopropylamide (LDA). The resulting carbanion can then react with various electrophiles, allowing for the introduction of new substituents at the carbon atom of the CHF2 group. This strategy provides a pathway to more complex fluorinated molecules. For example, quenching the lithiated intermediate with an aldehyde would yield a hydroxylated derivative.

Cross-Coupling Reactions.

Transformations of the 2-Amino Group

The 2-amino group of this compound is a versatile functional group that can participate in a wide range of chemical transformations. These reactions are fundamental for constructing more complex molecular architectures.

One of the most common transformations is the formation of amides through reaction with acyl chlorides or carboxylic acids. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. Another important reaction is diazotization, where the amino group is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a valuable intermediate that can be substituted by various nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halides, cyano groups, or hydroxyl groups. Furthermore, the amino group can undergo N-alkylation with alkyl halides or reductive amination with aldehydes or ketones.

Table 4: Representative Transformations of the 2-Amino Group

| Reaction Type | Reagent(s) | Product Class |

|---|---|---|

| Acylation | Acetyl chloride, Pyridine | N-(3-(Difluoromethyl)pyridin-2-yl)acetamide |

| Diazotization/Sandmeyer | 1. NaNO2, HCl2. CuBr | 2-Bromo-3-(difluoromethyl)pyridine |

| Reductive Amination | Benzaldehyde, NaBH(OAc)3 | N-Benzyl-3-(difluoromethyl)pyridin-2-amine |

Protection and Deprotection Strategies

The amino group of this compound is a primary site for chemical reactions. To achieve regioselectivity and prevent unwanted side reactions during multi-step syntheses, the protection of this amino group is often a necessary first step. A variety of protecting groups can be employed, with the choice depending on the specific reaction conditions of subsequent steps.

Commonly used protecting groups for amines include the tert-butyloxycarbonyl (Boc), carbobenzyloxy (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. The selection of a particular protecting group is dictated by its stability under certain reaction conditions and the ease of its removal. For instance, the Boc group is stable to a wide range of non-acidic conditions and is typically removed with strong acids like trifluoroacetic acid. The Cbz group is stable to acidic and basic conditions and is commonly cleaved by catalytic hydrogenation. The Fmoc group is notably base-labile and can be removed with reagents like piperidine.

In the context of 2-aminopyridines, the 2,5-dimethylpyrrole group has been utilized as an effective protecting group. This protection can be achieved by reacting the aminopyridine with acetonylacetone. A significant advantage of this protecting group is its stability under strong basic conditions. Deprotection can be accomplished using hydroxylamine hydrochloride, often with microwave irradiation to reduce reaction times and improve yields nih.gov.

| Protecting Group | Protection Reagent | Deprotection Conditions | Key Features |

| tert -butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., trifluoroacetic acid) | Stable to base and nucleophiles. |

| Carbobenzyloxy (Cbz) | Benzyl chloroformate (CbzCl) | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to acid and base. |

| 9-fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine) | Cleaved under mild basic conditions. |

| 2,5-dimethylpyrrole | Acetonylacetone | Hydroxylamine hydrochloride (often with microwave irradiation) | Stable to strong bases. |

Formation of Amides, Carbamates, and Ureas

The primary amine of this compound serves as a versatile handle for the formation of various functional groups, including amides, carbamates, and ureas. These transformations are fundamental in medicinal chemistry for generating derivatives with diverse biological activities.

Amides are typically synthesized by reacting the amine with a carboxylic acid or its activated derivative, such as an acyl chloride or anhydride. Direct condensation of a carboxylic acid and an amine can be facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Borate esters, such as B(OCH₂CF₃)₃, have also been shown to be effective reagents for the direct synthesis of amides from carboxylic acids and amines under mild conditions acs.orgnih.gov.

Carbamates are generally formed by the reaction of the amine with a chloroformate, such as ethyl chloroformate, or by reacting it with an alcohol in the presence of a carbonylating agent. Another approach involves the reaction of amines with di(2-pyridyl) carbonate (DPC) to yield the corresponding carbamate nih.gov. The synthesis of carbamates can also be achieved through a three-component coupling of a primary amine, carbon dioxide, and an alkyl halide acs.org.

Ureas can be synthesized by reacting the amine with an isocyanate. For unsymmetrical ureas, a common method involves the reaction of the amine with phosgene or a phosgene equivalent to form an isocyanate in situ, which then reacts with a second amine nih.gov.

Recent advancements have provided efficient access to N-difluoromethyl amides, carbamates, and ureas through the derivatization of N-CF₂H carbamoyl fluorides nih.govresearchgate.net. This strategy allows for the incorporation of the N-difluoromethyl carbonyl motif into a wide range of molecules, including biologically active compounds nih.gov.

| Derivative | General Reaction | Reagents/Conditions |

| Amide | Amine + Carboxylic Acid (or derivative) | Coupling agents (DCC, EDC), Acyl chlorides, B(OCH₂CF₃)₃ |

| Carbamate | Amine + Chloroformate/Alcohol + Carbonylating agent | Ethyl chloroformate, Di(2-pyridyl) carbonate (DPC) |

| Urea | Amine + Isocyanate | Phosgene or equivalents followed by another amine |

Condensation and Multi-component Reactions

While this compound can be a product of multi-component reactions (MCRs) that construct the pyridine ring, it can also potentially serve as a building block in subsequent condensation and MCRs. The 2-aminopyridine (B139424) scaffold is a common feature in products of such reactions.

MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. Various MCRs have been developed for the synthesis of substituted 2-aminopyridines from simple, readily available starting materials mdpi.comnih.govresearchgate.net. For instance, a four-component reaction of an acetophenone, malononitrile, an aldehyde, and ammonium carbonate can yield highly functionalized 2-aminopyridines mdpi.com.

Condensation reactions involving 2-aminopyridines have also been reported. For example, the reaction of 2-aminopyridine with barbituric acid derivatives in DMF can lead to unexpected condensation products through a process resembling a Mannich-type reaction scielo.org.mxscielo.org.mx. These examples highlight the reactivity of the 2-aminopyridine core and suggest that this compound could participate in similar transformations to generate complex molecular architectures.

Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the modification of complex molecules at a late stage of the synthesis. This approach allows for the rapid generation of analogues of a lead compound without the need for de novo synthesis, thereby accelerating the exploration of structure-activity relationships (SAR) acs.orgnih.gov. The difluoromethyl group is of particular interest in this context due to its ability to act as a bioisostere for alcohol, thiol, and amine moieties through hydrogen bonding nih.gov.

Diversification of Pharmaceutical Scaffolds

The pyridine ring is a prevalent scaffold in many pharmaceuticals researchgate.netuni-muenster.de. The introduction of a difluoromethyl group onto a pyridine-containing drug molecule can significantly alter its properties, such as lipophilicity, metabolic stability, and binding affinity nih.gov. LSF methods that enable the direct C-H difluoromethylation of pyridines are therefore highly valuable nih.govresearchgate.net.

Recent research has focused on developing methods for the site-selective introduction of the difluoromethyl group at various positions on the pyridine ring, including positions that are typically difficult to access uni-muenster.de. These methods often employ radical processes and can be applied to pyridine-containing drugs under mild conditions researchgate.net. The ability to perform such modifications on complex pharmaceutical scaffolds allows for the rapid diversification of existing drug candidates, potentially leading to improved therapeutic profiles.

Integration into Complex Biologically Active Molecules

The this compound moiety is a key building block for a number of biologically active molecules. For instance, it is a crucial component of certain kinase inhibitors. The synthesis of these complex molecules often involves the coupling of this compound with other heterocyclic systems.

LSF can also be employed to integrate the difluoromethylpyridine motif into existing bioactive compounds. For example, a tandem C-H fluorination and nucleophilic aromatic substitution sequence can be used to functionalize complex molecules containing a pyridine ring acs.org. This allows for the introduction of various substituents, including those that can be further modified to incorporate the difluoromethyl group. Such strategies enable the modification of natural products and existing drugs to explore new biological activities and improve pharmacokinetic properties nih.gov.

The integration of the this compound scaffold into larger, more complex molecules is a testament to its importance as a pharmacophore. The development of novel synthetic methodologies that facilitate this integration will continue to be a key area of research in medicinal chemistry.

Biological and Medicinal Chemistry Research

Target Identification and Validation

The 4-(difluoromethyl)pyridin-2-amine (B599231) moiety has been identified as a superior binding module for Phosphoinositide 3-Kinase (PI3K) compared to its trifluoromethyl-pyridine counterpart. researchgate.net This structural element is integral to potent pan-PI3K inhibitors. researchgate.net The PI3K/mTOR pathway is a critical regulator of cell growth and is frequently hyperactivated in various cancers, making it a prime target for therapeutic intervention. researchgate.netnih.govresearchgate.net

Derivatives incorporating this amine, such as PQR514, demonstrate significant inhibitory activity against PI3K isoforms. researchgate.net In comparative studies, replacing a trifluoromethyl group with a difluoromethyl group on the pyridine (B92270) ring led to a nearly eight-fold increase in PI3K inhibition. researchgate.net This enhancement is attributed to the ability of the CHF2 group to act as a lipophilic hydrogen donor. researchgate.net The amino group of the 4-(difluoromethyl)pyridin-2-amine core forms critical hydrogen bonds with key residues like Asp810 and Asp933 in the PI3Kα active site, anchoring the inhibitor. researchgate.net

| Compound | Target | Inhibition Constant (Ki) | IC50 |

|---|---|---|---|

| PQR514 (4) | PI3Kα (p110α) | 2.2 nM | Not Reported |

| Compound 1 (PQR309 analogue) | PI3Kα (p110α) | 17 nM | Not Reported |

The mechanistic target of rapamycin (B549165) (mTOR), a serine/threonine kinase belonging to the PI3K-related kinase (PIKK) family, is a central regulator of cell proliferation, growth, and survival. acs.orgnih.govmdpi.com The 4-(difluoromethyl)pyridin-2-amine group has been shown to significantly increase a molecule's affinity for mTOR. acs.org The substitution of a trifluoromethyl moiety with a difluoromethyl group can improve mTOR affinity substantially. researchgate.net This structural modification is a key feature in the design of potent mTOR kinase inhibitors (TORKi). acs.org

Pharmacokinetic studies have revealed that the 4-(difluoromethyl)pyridin-2-amine core, as part of larger molecules, exhibits notable metabolic stability. acs.org This characteristic is advantageous for developing inhibitors intended for chronic conditions or those requiring sustained target engagement. acs.org

| Compound | Target | Inhibition Constant (Ki) | IC50 |

|---|---|---|---|

| PQR620 (3) | mTOR | Not Reported | 10.8 nM |

| PQR626 (8) | mTOR | Not Reported | 3.6 nM |

| PQR514 (4) | mTOR | 32.7 nM | Not Reported |

| Compound 2 (PQR309 analogue) | mTOR | 6.9 nM | Not Reported |

mTOR functions within two distinct multiprotein complexes, mTORC1 and mTORC2, which regulate different downstream signaling pathways. acs.orgmdpi.com ATP-competitive inhibitors are designed to target the kinase activity of both TORC1 and TORC2, offering a more comprehensive blockade of mTOR signaling compared to allosteric inhibitors like rapamycin. acs.orgresearchgate.net

Researchers have successfully developed highly potent and selective mTORC1/2 inhibitors by incorporating the 4-(difluoromethyl)pyridin-2-amine scaffold. acs.orgnih.gov One such compound, PQR620, demonstrates excellent selectivity for mTOR over PI3K and other protein kinases. acs.orgnih.govresearchgate.net Further optimization led to the discovery of PQR626, a derivative with even greater potency and improved metabolic stability. mdpi.comacs.org The selectivity for mTOR over PI3K is enhanced by introducing sterically hindered morpholine (B109124) groups alongside the difluoromethyl-pyridinamine core, which are better accommodated in the mTOR hinge region than in the corresponding region of PI3Ks. acs.org These inhibitors effectively block the phosphorylation of downstream targets of both mTORC1 (like S6 ribosomal protein) and mTORC2 (like PKB/Akt on Ser473). researchgate.netacs.org

Given the high homology in the ATP-binding sites of PI3K and mTOR, researchers have leveraged the 4-(difluoromethyl)pyridin-2-amine scaffold to create potent dual inhibitors. nih.govresearchgate.net These compounds are designed to block the PI3K/mTOR pathway at multiple critical nodes, potentially overcoming feedback mechanisms that can limit the efficacy of single-target inhibitors. researchgate.net

A prime example is PQR530, an orally bioavailable and brain-penetrable dual inhibitor of class I PI3K and mTOR kinases. nih.govacs.orgunibas.ch This compound, which features the (S)-4-(difluoromethyl)pyridin-2-amine core, shows excellent potency and specificity for both PI3K and mTOR kinases. nih.govacs.org Structure-activity relationship studies confirmed that asymmetric compounds containing a single substituted morpholine alongside the difluoromethyl-pyridinamine group were more potent at inhibiting cellular PI3K/mTOR signaling. acs.org

| Compound | Target | Cellular IC50 (pPKB/Akt) | Cellular IC50 (pS6) |

|---|---|---|---|

| PQR530 (6) | PI3K/mTOR | 248 nM | 283 nM |

The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a therapeutic strategy for managing postprandial hyperglycemia in diabetes. nih.govnih.gov While various nitrogen-containing heterocyclic compounds, including pyridine and aminopyridine derivatives, have been investigated as potential inhibitors of these enzymes, the existing research does not specify the evaluation of 3-(difluoromethyl)pyridin-2-amine for this purpose. nih.govd-nb.info Studies on related structures, such as derivatives of 5-amino-nicotinic acid, have shown that aminopyridine-based compounds can exhibit significant inhibitory activity against both α-amylase and α-glucosidase, comparable to the standard drug acarbose. nih.govd-nb.info However, direct evidence linking the this compound core to this specific biological activity is not available in the provided sources.

The 2-aminopyridine (B139424) scaffold is a versatile platform that has been explored for the inhibition of enzymes beyond the PI3K/mTOR family. nih.gov Research into inhibitors for neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases, has utilized this core structure. nih.gov

In these studies, the 2-aminopyridine head was identified as crucial for establishing key interactions with glutamate (B1630785) residues in the nNOS active site. nih.gov Modifications at the 4-position of the pyridine ring, including the introduction of electron-withdrawing fluorinated alkyl groups, were explored to modulate potency and selectivity. nih.gov While a 4-methyl derivative proved highly potent, the study of related fluorinated species demonstrates the broader applicability of the substituted 2-aminopyridine scaffold in designing enzyme inhibitors for diverse therapeutic targets. nih.gov

Mechanistic Target of Rapamycin (mTOR) Kinase Inhibition.

Structure-Activity Relationship (SAR) Studies

The systematic exploration of how structural modifications to a lead compound affect its biological activity is a cornerstone of drug discovery. For derivatives of (difluoromethyl)pyridin-2-amine, SAR studies have been instrumental in optimizing potency, selectivity, and pharmacokinetic properties.

The placement of the difluoromethyl (CHF₂) group on the pyridine ring is a critical determinant of biological activity. While direct C-H difluoromethylation of pyridines can lead to various regioisomers, medicinal chemistry efforts have largely centered on specific positional isomers that exhibit optimal interactions with target enzymes. researchgate.net

In the context of phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) inhibitors, the 4-(difluoromethyl)pyridin-2-amine moiety has been identified as a superior binding module compared to other isomers or related fluorinated analogues. researchgate.netnih.gov For example, replacing the 4-(trifluoromethyl)pyridine-2-amine group in the pan-PI3K inhibitor PQR309 with a 4-(difluoromethyl)pyrimidin-2-amine (B6150705) group resulted in a compound with significantly enhanced affinity for PI3Kα. researchgate.net This highlights that both the nature of the fluoroalkyl group (CHF₂ vs. CF₃) and its position are crucial for optimizing kinase binding. The development of synthetic methods that allow for regioselective access to either meta- or para-difluoromethylated pyridines is expanding the ability of chemists to probe these positional effects systematically. researchgate.net

The substitution of a trifluoromethyl (CF₃) group with a difluoromethyl (CHF₂) group has proven to be a highly effective strategy for enhancing kinase affinity, particularly for mTOR. unimi.itacs.org In the development of triazine-based PI3K/mTOR inhibitors, a compound featuring a 4-(difluoromethyl)pyridin-2-amine moiety was found to be the most potent in vitro, with a Kᵢ for mTOR of 6.9 nM. acs.org This represented a significant improvement over its trifluoromethyl-substituted predecessor, PQR309, which had a Kᵢ for mTOR of 93.4 nM. acs.org

The enhanced affinity is attributed to the ability of the CHF₂ group to act as a lipophilic hydrogen bond donor, an interaction that is particularly favorable within the ATP-binding pocket of mTOR. researchgate.net This specific interaction helps to stabilize the binding of the inhibitor, leading to a pronounced increase in mTOR affinity. researchgate.net This observation has been a key driver in the design of next-generation mTOR and dual PI3K/mTOR inhibitors. acs.org

Table 1: Effect of Fluoroalkyl Group on mTOR Kinase Affinity

| Compound | Key Moiety | mTOR Kᵢ (nM) |

|---|---|---|

| PQR309 (1) | 4-(Trifluoromethyl)pyridin-2-amine | 93.4 acs.org |

This table illustrates the significant increase in mTOR binding affinity when a trifluoromethyl group is replaced by a difluoromethyl group.

For instance, in a series of bismorpholino-substituted triazines, introducing specific substituted morpholines, such as 3-oxa-8-azabicyclo[3.2.1]octane, led to excellent selectivity for mTOR over PI3Kα (>100-fold). acs.org The development of PQR620, a highly selective mTORC1/2 inhibitor, was achieved by combining the potent 4-(difluoromethyl)pyridin-2-amine headgroup with carefully selected morpholino groups to reduce PI3K binding. acs.org Similarly, the dual PI3K/mTOR inhibitor PQR530 achieves its specific activity profile through the interplay of the (S)-3-methylmorpholine group and the 4-(difluoromethyl)pyridin-2-amine moiety. nih.gov Computational modeling suggests that the (R)-3-methylmorpholine group is well-accommodated in the hinge region of mTOR, which contributes to selectivity over the related PI3K kinases. acs.org

While the (difluoromethyl)pyridin-2-amine fragment is a key pharmacophore, modifications to other regions of the molecular scaffold are essential for fine-tuning biological activity. In the triazine series of kinase inhibitors, the nature of the morpholine substituents has a profound impact.

Table 2: Influence of Morpholine Substituents on mTOR/PI3Kα Selectivity

| Compound | Morpholine Substituent (Mₙ) | mTOR Kᵢ (nM) | PI3Kα Kᵢ (nM) | Selectivity (PI3Kα/mTOR) |

|---|---|---|---|---|

| 11 | M₂ (Substituted Morpholine) | 3.4 | ~23.8 | ~7 acs.org |

| PQR620 (3) | M₃ (3-oxa-8-azabicyclo[3.2.1]octane) | 10.8 | 4200 | 389 acs.orgresearchgate.net |

| 15 | M₄ ((R)-3,5-dimethylmorpholine) | 18.5 | >1000 | >54 acs.orgresearchgate.net |

| 20 | M₉ | - | - | >100 acs.org |

| 26 | M₁₅ | - | - | >100 acs.org |

This table demonstrates how altering the morpholine substituents on a core containing the 4-(difluoromethyl)pyridin-2-amine group dramatically impacts selectivity for mTOR over PI3Kα. Data derived from references acs.orgresearchgate.net.

Computational modeling and X-ray crystallography have provided detailed insights into how these inhibitors interact with their biological targets. A pivotal interaction for both mTOR and PI3K binding is the hydrogen bond formed between the oxygen atom of a morpholine moiety and the backbone amide of a valine residue in the kinase hinge region (Val2240 in mTOR, Val851 in PI3Kα). acs.org

The aminopyridine portion of the inhibitor is also crucial for anchoring the molecule in the ATP-binding site. The NH₂ group of the 4-(difluoromethyl)pyridin-2-amine typically forms hydrogen bonds with key aspartate residues, such as Asp810 and Asp933 in PI3Kα. acs.orgresearchgate.net The difluoromethyl group itself contributes to the binding affinity, potentially through interactions with nearby residues. nih.gov The conformation of the entire molecule, including the orientation of the morpholine rings, dictates the ultimate potency and selectivity. researchgate.netunimi.it For example, in PI3Kγ, certain conformations of the bridged morpholine in PQR620 can lead to steric clashes, which may explain the compound's high selectivity for mTOR over PI3K. researchgate.net

Preclinical Evaluation and Therapeutic Potential

Several compounds incorporating the 4-(difluoromethyl)pyridin-2-amine scaffold have advanced to preclinical evaluation, demonstrating significant therapeutic potential, particularly in oncology and neurological disorders.

PQR620 , a potent, selective, and brain-penetrant mTORC1/2 inhibitor, has shown the ability to efficiently prevent the growth of cancer cells across a large panel of cell lines. acs.org In an ovarian carcinoma mouse xenograft model (OVCAR-3), daily administration of PQR620 resulted in significant tumor growth inhibition. researchgate.net Furthermore, owing to its ability to cross the blood-brain barrier, PQR620 attenuated epileptic seizures in a mouse model of Tuberous Sclerosis Complex (TSC), highlighting its potential for treating neurological disorders where the mTOR pathway is hyperactivated. researchgate.net

PQR530 , a potent, orally bioavailable, and brain-penetrable dual inhibitor of PI3K and mTOR, has also shown promise. nih.govunimi.it It demonstrated good oral bioavailability and efficacy in an OVCAR-3 xenograft model. nih.govunimi.it Its favorable pharmacokinetic properties and ability to penetrate the brain qualify it as a clinical candidate for cancer treatment. nih.gov

These preclinical studies validate the therapeutic potential of inhibitors built around the (difluoromethyl)pyridin-2-amine core, confirming that this structural motif is a valuable component in the design of next-generation kinase inhibitors for a range of diseases. researchgate.netunimi.it

Efficacy in Cancer Cell Lines

Derivatives of this compound have demonstrated notable efficacy in various cancer cell lines.

A potent and selective mTORC1/2 inhibitor, PQR620 (5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine), effectively inhibited cancer cell growth across a panel of 66 cancer cell lines. nih.govresearchgate.net This compound demonstrated excellent selectivity for mTOR over PI3K and other protein kinases. nih.govresearchgate.net

Another derivative, PQR530 ((S)-4-(difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine), also prevented cell growth in a cancer cell line panel. nih.govacs.orgunimi.it This compound acts as a dual inhibitor of class I PI3K and mTOR kinases. nih.govacs.orgunimi.it

Furthermore, PQR514 , a pan-PI3K inhibitor, showed superiority in suppressing cancer cell proliferation compared to its predecessors. unimi.it The 4-(difluoromethyl)pyrimidin-2-amine moiety in PQR514 was identified as an optimized binding module. unimi.it

The table below summarizes the activity of these derivatives in cancer cell lines.

| Compound Name | Target | Activity |

| PQR620 | mTORC1/2 | Efficiently prevented cancer cell growth in a 66 cancer cell line panel. nih.govresearchgate.net |

| PQR530 | Class I PI3K and mTOR | Prevented cell growth in a cancer cell line panel. nih.govacs.orgunimi.it |

| PQR514 | pan-PI3K | Superior suppression of cancer cell proliferation. unimi.it |

In Vivo Characterization in Animal Models

The anticancer potential of this compound derivatives has been further evaluated in animal models.

Daily administration of PQR620 resulted in significant inhibition of tumor growth in an ovarian carcinoma (OVCAR-3) mouse xenograft model. nih.govresearchgate.netacs.org

Similarly, the preclinical in vivo characterization of PQR530 in an OVCAR-3 xenograft model demonstrated good oral bioavailability and efficacy. nih.govacs.orgunimi.it

PQR514 also exhibited significant antitumor activity in an OVCAR-3 xenograft model at concentrations approximately eight times lower than its predecessor compound, PQR309. unimi.it

The table below presents the in vivo anticancer activity of these derivatives.

| Compound Name | Animal Model | Outcome |

| PQR620 | Ovarian carcinoma (OVCAR-3) mouse xenograft | Significantly inhibited tumor growth. nih.govresearchgate.netacs.org |

| PQR530 | Ovarian carcinoma (OVCAR-3) xenograft | Demonstrated good oral bioavailability and efficacy. nih.govacs.orgunimi.it |

| PQR514 | Ovarian carcinoma (OVCAR-3) xenograft | Showed significant antitumor activity at lower concentrations. unimi.it |

Brain Penetration and CNS Disorders

A significant characteristic of several this compound derivatives is their ability to penetrate the blood-brain barrier, suggesting potential applications in treating central nervous system (CNS) disorders.

PQR620 , a potent and selective mTORC1/2 inhibitor, is brain-penetrable. nih.govresearchgate.net In a tuberous sclerosis complex (TSC) mouse model, PQR620 was shown to attenuate epileptic seizures. nih.govresearchgate.netacs.org

PQR626 (4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine), another brain-penetrant mTOR inhibitor, has shown promise for the treatment of neurological disorders. nih.govacs.orgresearchgate.net It demonstrated excellent brain penetration and was well-tolerated in mice. nih.govacs.orgresearchgate.net In a mouse model with a conditionally inactivated Tsc1 gene in glia, PQR626 significantly reduced mortality. nih.govresearchgate.net This compound was developed to overcome the metabolic liabilities of PQR620. nih.govacs.orgresearchgate.net

PQR530 also exhibited excellent brain penetration in preclinical studies. nih.govacs.orgunimi.it

The brain penetration capabilities of these compounds are summarized below.

| Compound Name | Property | CNS-Related Finding |

| PQR620 | Brain-penetrable mTORC1/2 inhibitor | Attenuated epileptic seizures in a TSC mouse model. nih.govresearchgate.netacs.org |

| PQR626 | Brain-penetrant mTOR inhibitor | Significantly reduced mortality in a mouse model of a neurological disorder. nih.govresearchgate.net |

| PQR530 | Brain-penetrable dual PI3K/mTOR inhibitor | Excellent brain penetration demonstrated in preclinical models. nih.govacs.orgunimi.it |

Anti-inflammatory, Anticancer, and Antiviral Properties of Related Derivatives

The broader class of pyrimidine (B1678525) and pyridine derivatives, to which this compound belongs, is known for a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antiviral activities. mdpi.comekb.egrsc.orgmdpi.com

Anti-inflammatory Properties: Pyrimidine derivatives have been investigated for their anti-inflammatory potential. For instance, certain pyrimidine-pyridine hybrids have shown significant edema-inhibiting potential in rat paw edema models. rsc.org Some pyrazolo[3,4-d]pyrimidines have demonstrated potent and selective COX-2 inhibition. nih.gov

Anticancer Properties: The anticancer activity of pyrimidine analogues is a major area of research. ekb.eg For example, fused pyrrolopyrimidine analogues have exhibited promising antitumor activity against breast and liver cancer cell lines. ekb.eg

Antiviral Properties: Pyrimidine derivatives have also been explored for their antiviral activities. mdpi.commdpi.com Screening of some pyrimidine derivatives has shown antiviral activity against HIV-1 strains. mdpi.com

Applications in Agrochemicals

Derivatives of this compound and related fluorinated pyridines have found significant applications in the agrochemical sector, particularly as fungicides and insecticides. researchgate.netsmolecule.com The inclusion of a difluoromethyl or trifluoromethyl group often enhances the biological activity of these compounds. smolecule.comacs.org

Derivatives of 3-(difluoromethyl)pyrazole-4-carboxylic acid amides have shown excellent antifungal activity against various phytopathogenic fungi. nih.gov For example, some of these compounds exhibited higher activity against Pythium aphanidermatum and Rhizoctonia solani than the commercial fungicide boscalid. nih.gov

Furthermore, novel benzoylurea (B1208200) derivatives containing a pyrimidine moiety have demonstrated good in vitro antifungal activities against several fungi, including Botrytis cinerea and Rhizoctonia solani. mdpi.com Specifically, compounds 4j and 4l showed EC50 values against Rhizoctonia solani comparable to the fungicide hymexazol. mdpi.com

Pyrimidinamine derivatives are considered promising agricultural compounds with fungicidal properties. researchgate.net For instance, HNPC-A9229 (5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine) has demonstrated fungicidal activity superior to commercial fungicides like diflumetorim. researchgate.net

The table below highlights some fungicidal derivatives.

| Compound/Derivative Class | Target Fungi | Notable Activity |

| 3-(Difluoromethyl)pyrazole-4-carboxylic acid amides | Pythium aphanidermatum, Rhizoctonia solani | Higher activity than boscalid. nih.gov |

| Benzoylurea derivatives (4j, 4l) | Rhizoctonia solani | EC50 values comparable to hymexazol. mdpi.com |

| HNPC-A9229 | Various fungi | Superior activity to diflumetorim. researchgate.net |

Pyrimidinamine derivatives also exhibit insecticidal properties. researchgate.net A series of these derivatives were designed based on the template of pyrimidifen. researchgate.net One such compound, T23 (5‐chloro‐ N ‐(1‐((3‐chloro‐5‐(trifluoromethyl)pyridin‐2‐yl)oxy)‐2‐methylpropan‐2‐yl)‐ 6‐ethylpyrimidin‐4‐amine), showed a strong control effect on Aphis fabae (black bean aphid), with an LC50 value of 1.46 mg/L. researchgate.net This was comparable to commercial insecticides like spirotetramat (B1682168) and imidacloprid. researchgate.net Additionally, some trifluoromethylpyridine derivatives are used as insecticides in agriculture. ontosight.ai

Pharmacological and Toxicological Investigations

The evaluation of a compound's pharmacological and toxicological profile is a critical phase in drug discovery, determining its potential for further development. For derivatives containing the this compound scaffold, these investigations have been crucial in establishing their safety and metabolic characteristics.

Metabolic stability is a key determinant of a drug's pharmacokinetic profile, influencing its half-life and bioavailability. Research into complex molecules incorporating the difluoromethyl-pyridin-2-amine moiety has shed light on the metabolic robustness of this particular fragment.

In studies of PQR626, a potent mTOR inhibitor, the triazine core and the 4-(difluoromethyl)pyridin-2-amine component of the molecule demonstrated a lack of metabolic sensitivity. acs.org Pharmacokinetic analyses in cynomolgus monkeys revealed that the primary sites of metabolic degradation were the bridged morpholine structures, which underwent oxidation. acs.orgresearchgate.net This finding highlights the intrinsic stability of the 4-(difluoromethyl)pyridin-2-amine scaffold, which remains intact while other, more susceptible parts of the larger molecule are metabolized. acs.orgresearchgate.net This inherent stability is a desirable characteristic, suggesting that this fragment can serve as a reliable anchor in the design of complex drug candidates.

Table 1: Metabolic Stability of the (Difluoromethyl)pyridin-2-amine Moiety in PQR626

| Compound Fragment | Metabolic Sensitivity | Observation | Source |

|---|---|---|---|

| 4-(Difluoromethyl)pyridin-2-amine | Low | Did not show metabolic sensitivity in pharmacokinetic studies. | acs.orgresearchgate.net |

| Bridged Morpholines | High | Identified as the primary site of metabolism via oxidation. | acs.orgresearchgate.net |

Toxicological assessments are fundamental to ensuring the safety of a potential therapeutic agent. Compounds built upon the this compound framework have undergone initial toxicity evaluations.

Preclinical studies involving (S)-4-(difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530) have been conducted. acs.orgnih.gov Initial toxicity assessments in rats and dogs have qualified the compound for further development as a therapeutic agent in oncology, indicating a manageable safety profile in these preclinical models. acs.orgnih.gov In vitro, various dimorpholinoquinazoline-based inhibitors have demonstrated cytotoxicity against a panel of cancer cell lines in the low to sub-micromolar range. nih.gov Specifically, some compounds induced apoptosis and cell death, with all cells dying at concentrations above 10 μM. nih.gov

Similarly, the related mTOR inhibitor PQR620, which also features the difluoromethyl-pyridin-2-amine core, has been evaluated in vivo. researchgate.net Studies in an ovarian carcinoma mouse xenograft model showed that daily dosing significantly inhibited tumor growth. researchgate.net These findings suggest that the core structure is well-tolerated and can be incorporated into effective and relatively safe anticancer agents. acs.orgresearchgate.net

Table 2: Summary of Toxicity Studies for PQR530

| Study Type | Model | Key Findings | Source |

|---|---|---|---|

| In Vivo | Rats and Dogs | Initial toxicity studies qualified the compound for further development. | acs.orgnih.gov |

| In Vitro | Cancer Cell Lines | Exhibited cytotoxicity in the low and sub-micromolar range; induced apoptosis. | nih.gov |

Computational Chemistry and Modeling

Computational techniques are indispensable tools in modern drug discovery, providing insights into molecular interactions, electronic properties, and structure-activity relationships that guide the design of more effective and specific therapeutic agents.

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule to its macromolecular target. scispace.comnih.gov This technique has been instrumental in understanding how complex inhibitors containing the this compound scaffold interact with their protein kinase targets, such as PI3K and mTOR. acs.orgnih.gov

For instance, docking simulations were integral to the structure-activity relationship (SAR) studies that led to the discovery of PQR530 as a dual PI3K/mTOR inhibitor. acs.orgnih.gov These simulations provide a static image of the drug-target complex, revealing key interactions like hydrogen bonds and hydrophobic contacts that are crucial for binding affinity. nih.gov In studies of related difluoromethyl-pyrazole derivatives, docking helped to elucidate the binding mechanisms and strengths within the receptor's active site. dntb.gov.ua The insights gained from molecular docking guide the rational design of new analogues with improved potency and selectivity by optimizing these interactions. scispace.com

Table 3: Application of Molecular Docking in Drug Design

| Compound Class | Target Protein | Purpose of Docking | Key Insight | Source |

|---|---|---|---|---|

| Pyridin-2-amine Derivatives (e.g., PQR530) | PI3K/mTOR Kinase | Understand binding mode and guide SAR | Elucidated key interactions for dual inhibition. | acs.orgnih.gov |